2,5-dimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide
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Description
2,5-dimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that many similar compounds interact with their targets, leading to changes in cellular processes . For example, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, or kill cancer cells .
Biochemical Pathways
It’s known that similar compounds can affect a variety of biochemical pathways, leading to downstream effects such as the inhibition of viral replication, reduction of inflammation, or the killing of cancer cells .
Pharmacokinetics
It’s known that similar compounds can have a variety of pharmacokinetic properties, which can impact their bioavailability .
Result of Action
The compound 2,5-Dimethyl-N-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide has been found to increase monoclonal antibody production . It does this by suppressing cell growth and increasing both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
Properties
IUPAC Name |
2,5-dimethyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15-5-6-16(2)19(12-15)20(24)22-13-17-7-10-23(11-8-17)27(25,26)18-4-3-9-21-14-18/h3-6,9,12,14,17H,7-8,10-11,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIRDJAZJYOQAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.